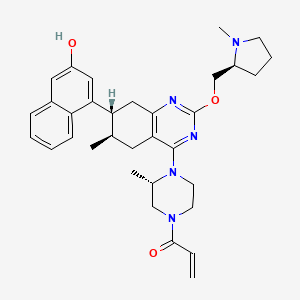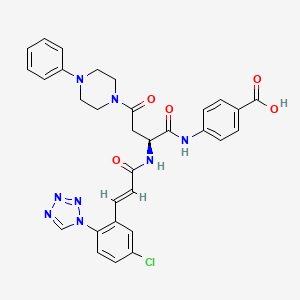
(+/-)-Tartaric-2,3-D2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Tartaric-2,3-D2 acid is a deuterated form of tartaric acid, where the hydrogen atoms at the 2 and 3 positions are replaced with deuterium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tartaric-2,3-D2 acid typically involves the deuteration of tartaric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, tartaric acid can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce di-deuterated derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-deuterated derivatives, while reduction may produce deuterated alcohols.
Applications De Recherche Scientifique
(+/-)-Tartaric-2,3-D2 acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, such as in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (+/-)-Tartaric-2,3-D2 acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The presence of deuterium atoms can influence the rate of enzymatic reactions, leading to differences in metabolic outcomes compared to non-deuterated compounds.
Comparaison Avec Des Composés Similaires
(+/-)-Tartaric-2,3-D2 acid can be compared with other similar compounds, such as:
Tartaric acid: The non-deuterated form, which is widely used in the food and beverage industry.
Deuterated tartaric acid derivatives: Other deuterated forms of tartaric acid with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration at the 2 and 3 positions, which can lead to distinct chemical and biological properties compared to other forms of tartaric acid.
Propriétés
Formule moléculaire |
C4H6O6 |
|---|---|
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |
Clé InChI |
FEWJPZIEWOKRBE-DSWNTLALSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)










![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
